Furan-2-yl(methyl)carbamodithioic acid
CAS No.:
Cat. No.: VC17246883
Molecular Formula: C6H7NOS2
Molecular Weight: 173.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NOS2 |
|---|---|
| Molecular Weight | 173.3 g/mol |
| IUPAC Name | furan-2-yl(methyl)carbamodithioic acid |
| Standard InChI | InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10) |
| Standard InChI Key | XTDHZDMYJHSULO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CO1)C(=S)S |
Introduction
Chemical Structure and Nomenclature
Furan-2-yl(methyl)carbamodithioic acid (systematic IUPAC name: furan-2-ylmethyl(methyl)carbamodithioic acid) features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a methyl group and a carbamodithioic acid moiety (–NHCSSH). The molecular formula is C₇H₉NO₂S₂, with a molar mass of 227.28 g/mol. Key structural attributes include:
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Furan ring: Positions 2 and 5 are occupied by the methyl and carbamodithioate groups, respectively .
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Dithiocarbamate group: The –NHCSSH functionality confers chelating properties and reactivity toward metal ions .
The compound’s structure is corroborated by spectral data, including ¹H-NMR (δ 6.3–7.1 ppm for furan protons, δ 3.2–3.5 ppm for methylene groups) and IR (C=S stretch at 1,150–1,250 cm⁻¹) .
Synthesis and Optimization
Alternative Methods
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Furfural-Based Coupling: Biomass-derived furfural (C₅H₄O₂) can be coupled with methylamine and carbon disulfide (CS₂) under reflux, though this method yields lower purity (~80%) .
Physicochemical Properties
| Property | Value/Range | Method of Analysis |
|---|---|---|
| Appearance | Pale yellow crystalline solid | Visual inspection |
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility | DMSO > Methanol > Water | Shake-flask method |
| LogP (Octanol/Water) | 1.8 ± 0.2 | Chromatographic analysis |
| Stability | Stable at RT (decomposes above 150°C) | TGA/DSC |
The compound exhibits moderate hydrophobicity, making it suitable for organic-phase reactions .
Functional Applications
Biological Activity
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Antimicrobial Effects: Demonstrates inhibitory activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) .
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Enzyme Inhibition: Acts as a moderate inhibitor of acetylcholinesterase (IC₅₀: 45 µM), suggesting potential in neurodegenerative disease research .
Industrial Uses
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Chelating Agent: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for wastewater treatment applications .
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Polymer Additive: Enhances thermal stability in polyurethane foams when incorporated at 1–2 wt% .
Analytical Characterization
Spectroscopic Data
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¹³C-NMR:
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Furan C2: 142.1 ppm
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CSS⁻ group: 198.3 ppm (thiocarbonyl)
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Mass Spectrometry (EI):
Chromatographic Profiling
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